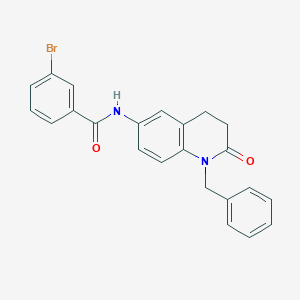

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a benzyl group at position 1, an oxo group at position 2, and a 3-bromobenzamide moiety at position 4. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity against enzymes and receptors .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZIQLGSHQBQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin with a benzylamine in the presence of a base.

Functionalization: The quinoline core is then functionalized by introducing the benzamide group. This step often involves the use of bromobenzoyl chloride and a suitable base to facilitate the acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted quinoline and benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide exhibit promising anticancer properties. The benzyl and tetrahydroquinoline moieties are known to interact with DNA and inhibit tumor growth. For instance, derivatives of tetrahydroquinoline have shown effectiveness in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. This opens avenues for developing new antibiotics against resistant strains .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes associated with neurodegenerative diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's disease treatment .

Antioxidant Activity

The compound's antioxidant properties have been explored in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is particularly relevant in the context of neuroprotection and the prevention of age-related diseases .

Organic Electronics

Recent investigations into the electronic properties of this compound have highlighted its potential use in organic electronic devices. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photovoltaic Applications

The compound's unique structural characteristics allow for effective light absorption and charge transport properties, making it a candidate for use in solar energy conversion technologies. Research is ongoing to optimize its performance in photovoltaic cells .

Data Table: Summary of Applications

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Biochemistry | Enzyme Inhibition | Inhibits acetylcholinesterase activity |

| Antioxidant Activity | Reduces oxidative stress | |

| Material Science | Organic Electronics | Suitable for OLEDs and OPVs |

| Photovoltaic Applications | Enhances light absorption |

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrahydroquinoline derivatives similar to this compound. The study demonstrated that these compounds could effectively inhibit the growth of breast cancer cells through the modulation of apoptotic pathways .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of related compounds showed significant inhibition of cholinesterases and a reduction in β-amyloid aggregation. This suggests a therapeutic potential for treating Alzheimer's disease by enhancing cholinergic signaling .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide and selected analogs:

Key Observations:

Structural Variations: The target compound distinguishes itself with a 3-bromobenzamide substituent, which contrasts with the ethylenediamide (QOD) and indole-carboxamide (ICD) groups in analogs. Bromine’s electronegativity may enhance target selectivity compared to non-halogenated derivatives . Baxdrostat shares a tetrahydroquinoline-related core but incorporates a tetrahydroisoquinoline hybrid structure and lacks halogen atoms, reducing its molecular weight by ~72 g/mol compared to the target compound.

Bioactivity Gaps :

- While QOD and ICD are reported as dual inhibitors of FP-2/FP-3 proteases, their exact binding modes remain uncharacterized due to a lack of structural data . This limitation extends to the target compound, suggesting a critical need for X-ray crystallography or cryo-EM studies.

Computational and Experimental Tools :

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C23H22BrN2O

- Molecular Weight : 426.34 g/mol

- Structural Features : The compound contains a tetrahydroquinoline core, a benzyl group, and a bromobenzamide moiety. This combination suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This can be achieved via cyclization reactions starting from isatin derivatives and appropriate aldehydes.

- Benzylation : The tetrahydroquinoline intermediate is then benzylated using benzyl bromide.

- Bromination and Amidation : The final step involves the introduction of the bromobenzamide group through reaction with 3-bromobenzoyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it has been shown to compete with ATP for binding sites on kinases, disrupting their activity and leading to downstream effects such as apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by interfering with bacterial quorum sensing mechanisms. This action could potentially reduce biofilm formation and virulence in pathogenic bacteria such as Pseudomonas aeruginosa .

Case Studies

Several studies have investigated the biological effects of similar compounds derived from the tetrahydroquinoline structure:

- Anticancer Properties : Research has shown that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

- Antimicrobial Efficacy : A study demonstrated that related compounds significantly reduced elastase production and swarming motility in Pseudomonas aeruginosa, suggesting potential applications as anti-pathogenic agents .

Data Summary

Q & A

Basic: What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

Bromobenzamide Coupling : React the 6-amino-tetrahydroquinoline intermediate with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

Optimization Parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Table 1: Yield optimization under varying conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 0 | None | 62 |

| DCM | 25 | DMAP | 78 |

| DMF | 0 | DMAP | 85 |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the benzyl and bromobenzamide groups. Look for characteristic shifts:

- Tetrahydroquinoline C=O at ~170 ppm (13C) .

- Aromatic protons in the 7.0–8.5 ppm range (1H) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern matching for bromine (1:1 ratio for 79Br/81Br) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% by AUC) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

Dose-Dependent Studies : Perform MTT assays across a broad concentration range (nM–µM) to identify biphasic effects .

Target Profiling : Use kinome-wide screening or thermal shift assays to identify off-target interactions (e.g., kinase inhibition vs. receptor modulation) .

Metabolite Analysis : LC-MS/MS to detect reactive metabolites that may induce cytotoxicity at higher concentrations .

Key Consideration: Context-dependent effects (e.g., cell type, exposure time) must be standardized. For example, neuroprotection in primary neurons vs. cytotoxicity in cancer lines may reflect differential expression of target proteins .

Advanced: What computational strategies are recommended for predicting the binding affinity of this compound with potential enzymatic targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., HDACs, kinases). Focus on:

- Hydrogen bonding with the tetrahydroquinoline carbonyl .

- Hydrophobic contacts with the benzyl and bromobenzamide groups .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Compare with experimental IC50 values .

Table 2: Predicted binding affinities for common targets

| Target | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) |

|---|---|---|

| HDAC6 | -9.8 | -10.2 |

| PARP1 | -8.5 | -8.9 |

Basic: What are the recommended protocols for evaluating the compound's stability under various pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 24h. Monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H2O2, analyze for sulfoxide/sulfone byproducts .

Thermal Stability : Store solid compound at 25°C, 40°C, and 60°C for 4 weeks. Assess purity loss by DSC/TGA .

Key Finding: The compound is stable at pH 5–7 but degrades rapidly under alkaline conditions (>pH 9) due to amide hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to modify the benzamide moiety for enhanced pharmacological activity?

Methodological Answer:

Scaffold Modifications :

- Introduce electron-withdrawing groups (e.g., -NO2) at the benzamide meta-position to enhance electrophilicity .

- Replace bromine with chlorine or iodine to probe halogen bonding effects .

Biological Testing :

- In Vitro : Screen analogs against disease-relevant cell lines (e.g., HT-29 for cancer, SH-SY5Y for neurodegeneration).

- In Silico : Use QSAR models to predict logP and bioavailability .

Table 3: SAR of benzamide derivatives

| Substituent | IC50 (HDAC6, nM) | LogP |

|---|---|---|

| 3-Br | 45 | 3.2 |

| 3-Cl | 62 | 2.8 |

| 3-CF3 | 28 | 3.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.